molecular formula C13H10N6O B2834962 2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide CAS No. 1396847-93-0

2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide

Cat. No. B2834962
CAS RN: 1396847-93-0
M. Wt: 266.264
InChI Key: VPJWOTCVJLEDPY-UHFFFAOYSA-N
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Description

“2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide” is a small molecule . It belongs to the class of organic compounds known as phenylacetamides, which are amide derivatives of phenylacetic acids .


Molecular Structure Analysis

The molecular structure of “2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide” includes a phenyl group (a benzene ring), a pyridin-4-yl group (a pyridine ring), and a 2H-tetrazole-5-carboxamide group . The exact 3D structure would need to be determined experimentally or through computational methods.


Physical And Chemical Properties Analysis

The average molecular weight of “2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide” is approximately 240.3003 . Its chemical formula is C15H16N2O . Other physical and chemical properties would need to be determined experimentally.

Scientific Research Applications

Optimization of PARP Inhibitors

A study developed a series of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, which showed excellent PARP enzyme and cellular potency. One compound demonstrated good in vivo efficacy in melanoma and breast cancer models, highlighting the therapeutic potential of structurally similar compounds in oncology (Penning et al., 2010).

Novel Mycobacterium Tuberculosis GyrB Inhibitors

Another research effort designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, demonstrating significant activity against Mycobacterium tuberculosis. This work showcases the potential use of related chemical frameworks in developing new antimicrobial agents (Jeankumar et al., 2013).

Directing Group for sp2 C-H Bond Amination

Research on 2-(pyridin-2-yl) aniline as a directing group for C-H amination mediated by cupric acetate offers insights into the molecular design for efficient organic synthesis processes. This study illustrates the utility of pyridine derivatives in facilitating complex chemical transformations (Zhao et al., 2017).

Synthesis and Evaluation of Pyrazolopyrimidines

A series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating the relevance of pyridine and tetrazole-containing compounds in medicinal chemistry for developing novel therapeutic agents (Rahmouni et al., 2016).

Polybenzimidazole Synthesis

The synthesis of new polybenzimidazoles from aromatic diacid containing pyridine units and their characterization points to the application of such compounds in materials science, particularly for high-performance polymers with excellent thermal and chemical resistance (Ma et al., 2010).

properties

IUPAC Name

2-phenyl-N-pyridin-4-yltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O/c20-13(15-10-6-8-14-9-7-10)12-16-18-19(17-12)11-4-2-1-3-5-11/h1-9H,(H,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJWOTCVJLEDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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